(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique combination of indole, chlorophenyl, and diazinane trione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method starts with the bromination of 1H-indole to obtain 5-bromo-1H-indole. This intermediate is then subjected to a condensation reaction with 1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione under basic conditions to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazinane trione ring, potentially converting it into a more reduced form.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethyl sulfoxide).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced diazinane trione derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- (5E)-5-[(5-chloro-1H-indol-3-yl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-[(5-methyl-1H-indol-3-yl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
Uniqueness: The presence of the bromine atom on the indole ring in (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione distinguishes it from its analogs. This substitution can significantly alter the compound’s reactivity and biological activity, making it a unique and valuable molecule for research and industrial applications.
Properties
IUPAC Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrClN3O3/c20-11-1-6-16-14(8-11)10(9-22-16)7-15-17(25)23-19(27)24(18(15)26)13-4-2-12(21)3-5-13/h1-9,26H,(H,23,25,27)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVGRBKKVMEEPT-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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